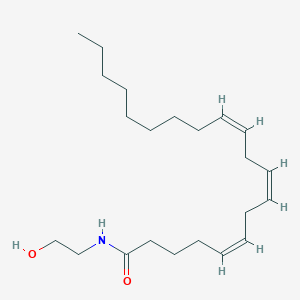

Mead ethanolamide

Description

Properties

IUPAC Name |

(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGQBEGMUSSPFY-YOILPLPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348030 | |

| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169232-04-6 | |

| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Protocol for Mead Ethanolamide Extraction from Brain Tissue for Neurological Research

Application Note

Introduction

Mead ethanolamide (MEA) is an endogenous fatty acid ethanolamide that acts as an agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Its role in neuromodulation and its potential as a therapeutic target in various neurological conditions have garnered increasing interest within the research and drug development communities. Accurate quantification of MEA in brain tissue is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction of MEA from brain tissue, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established lipid extraction techniques, ensuring high recovery and reproducibility.

Principle

The protocol employs a liquid-liquid extraction method, specifically a modified Bligh-Dyer or Folch procedure, to efficiently partition lipids, including MEA, from the aqueous and proteinaceous components of brain tissue.[2][3] This is followed by a solid-phase extraction (SPE) step for sample clean-up and concentration of the analyte of interest, thereby enhancing the sensitivity and specificity of the subsequent LC-MS/MS analysis.

Data Presentation

Table 1: Expected Recovery Rates of N-Acylethanolamines from Brain Tissue

| Analyte | Extraction Method | Purification | Typical Recovery Rate (%) | Reference |

| Anandamide (B1667382) (AEA) | Liquid-Liquid Extraction (Toluene) | - | >85 | [4] |

| Anandamide (AEA) | Solid-Phase Extraction (HLB) | SPE | >100 | [4] |

| Oleoylethanolamide (OEA) | Liquid-Liquid Extraction | SPE | 98.5 - 102.2 | [5] |

| Palmitoylethanolamide (B50096) (PEA) | Liquid-Liquid Extraction | SPE | 85.4 - 89.5 | [5] |

Note: Data for this compound is limited; however, recovery rates are expected to be comparable to other N-acylethanolamines like anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) due to their structural similarities.

Experimental Workflow

Caption: Experimental workflow for MEA extraction.

Experimental Protocol

Materials and Reagents

-

Brain tissue (flash-frozen in liquid nitrogen and stored at -80°C)

-

Chloroform (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (LC-MS grade)

-

Internal Standard (e.g., d4-MEA or other deuterated NAE)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas supply

-

Glass homogenizer

-

Centrifuge capable of 4°C

-

Vortex mixer

-

Evaporation system

Procedure

-

Tissue Preparation and Homogenization:

-

Weigh the frozen brain tissue (approximately 50-100 mg) in a pre-chilled tube.

-

Add ice-cold chloroform:methanol (2:1, v/v) at a ratio of 20:1 (solvent volume to tissue weight, e.g., 2 mL for 100 mg of tissue).

-

Add an appropriate amount of the internal standard.

-

Homogenize the tissue on ice using a glass homogenizer until a uniform consistency is achieved.

-

-

Lipid Extraction:

-

Transfer the homogenate to a new glass tube.

-

Add 0.25 volumes of LC-MS grade water (e.g., 0.5 mL for 2 mL of homogenate).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

-

Collection of Organic Phase:

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the organic phase to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the collected organic phase onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the MEA and other NAEs with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

This compound Signaling Pathway

This compound exerts its biological effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Caption: MEA signaling through CB1/CB2 receptors.

Pathway Description

Upon binding of MEA to CB1 or CB2 receptors, the associated inhibitory G-protein (Gi/o) is activated.[6] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Concurrently, the activation of Gi/o can modulate the activity of ion channels, leading to an inhibition of N-type calcium currents.[1] Furthermore, signaling through these receptors can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing a variety of downstream cellular processes including gene transcription and cell proliferation.[6]

References

- 1. This compound, a novel eicosanoid, is an agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in N-acylethanolamine Pathway Related Metabolites in a Rat Model of Cerebral Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

animal models for studying the effects of Mead ethanolamide

It appears there may be a confusion in the term "Mead ethanolamide." "Mead" is an alcoholic beverage produced by fermenting honey with water[1][2]. The compound relevant to the requested research area is Anandamide (AEA) , which is chemically known as N-arachidonoylethanolamine [3][4][5]. Anandamide is an endogenous cannabinoid neurotransmitter that plays a significant role in regulating pain, mood, appetite, and memory. This document will proceed under the assumption that the query pertains to Anandamide (N-arachidonoylethanolamine) and will provide detailed application notes and protocols for studying its effects in animal models.

Introduction to Anandamide and the Endocannabinoid System

Anandamide is a lipid mediator that acts as an endogenous ligand for cannabinoid receptors, primarily the CB1 receptor found in the central nervous system and the CB2 receptor in the periphery. The endocannabinoid system (ECS) is a complex cell-signaling system that includes endocannabinoids like anandamide, the receptors they bind to, and the enzymes that synthesize and degrade them. Anandamide is synthesized "on-demand" from a membrane precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), and its signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).

Anandamide Signaling Pathway

Anandamide exerts its effects by binding to cannabinoid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs), ultimately suppressing neurotransmitter release.

References

- 1. Developments in the Fermentation Process and Quality Improvement Strategies for Mead Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of mead: from the past to the future and development of a new fermentative route - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide and diet: inclusion of dietary arachidonate and docosahexaenoate leads to increased brain levels of the corresponding N-acylethanolamines in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Synthesis of Mead Ethanolamide for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead ethanolamide (N-eicosatrienoylethanolamine) is an endogenous cannabinoid that demonstrates agonist activity at both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] As a member of the N-acylethanolamine (NAE) family of signaling lipids, it plays a role in various physiological processes and is a molecule of significant interest in drug development and neuroscience research. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for research purposes. Additionally, it outlines its primary signaling pathway and provides guidelines for its handling and use in in-vitro assays.

Introduction

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that can be converted in vivo to this compound.[2] This conversion is analogous to the biosynthesis of anandamide (B1667382) from arachidonic acid.[1][3] Research has shown that chemically synthesized this compound is equipotent to anandamide in binding to human CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system.[1] These application notes provide detailed methodologies for the synthesis, purification, and characterization of this compound, enabling researchers to produce this important lipid mediator for their studies.

Chemical Synthesis of this compound

Two primary chemical synthesis routes are presented: direct amidation of Mead acid and synthesis via the methyl ester intermediate.

Method 1: Direct Amidation of Mead Acid with Ethanolamine (B43304)

This method involves the direct condensation of Mead acid with ethanolamine, typically at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Mead acid (1 equivalent) in a suitable high-boiling-point solvent such as toluene (B28343) or xylene.

-

Addition of Reagents: Add an excess of ethanolamine (1.5-2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-140°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polyunsaturated fatty acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically allowed to proceed for 4-8 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether and wash with a dilute acid solution (e.g., 1M HCl) to remove excess ethanolamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) or chloroform (B151607) in methanol (B129727) to yield pure this compound.

-

Method 2: Synthesis via Mead Acid Methyl Ester

This two-step method involves the initial conversion of Mead acid to its methyl ester, followed by amidation with ethanolamine. This can be a milder alternative to direct high-temperature amidation.

Experimental Protocol:

Step 1: Synthesis of Mead Acid Methyl Ester

-

Esterification: Dissolve Mead acid (1 equivalent) in anhydrous methanol. Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the methyl ester with a non-polar solvent like hexane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude Mead acid methyl ester.

Step 2: Amidation of Mead Acid Methyl Ester

-

Reaction Setup: Dissolve the Mead acid methyl ester (1 equivalent) in a suitable solvent such as methanol or a mixture of hexanes and isopropyl ether.[4]

-

Addition of Reagents: Add an excess of ethanolamine (10 equivalents) and a catalytic amount of a strong base, such as sodium methoxide (B1231860) (e.g., 15 μL of a 5.4 M solution in methanol per 0.5 mmol of ester).[1]

-

Reaction Conditions: Stir the reaction at a mild temperature (e.g., 30-45°C) for 1-3 hours.[1][4] Monitor the reaction by TLC.

-

Work-up and Purification:

-

Remove the excess ethanolamine and solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the crude this compound by column chromatography as described in Method 1.

-

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly selective and milder alternative to chemical methods, often proceeding with high yields and purity.

Experimental Protocol:

-

Reaction Setup: In a suitable organic solvent such as hexane, dissolve Mead acid (1 equivalent) and ethanolamine (1 equivalent).[5]

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (Novozym® 435), to the mixture.[5]

-

Reaction Conditions: Incubate the reaction mixture at a mild temperature (e.g., 40°C) with agitation for 15-24 hours.[4][5] The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Evaporate the solvent under reduced pressure.

-

The resulting this compound is often of high purity and may not require further purification. If necessary, column chromatography can be performed as described in the chemical synthesis methods.

-

Data Presentation

| Synthesis Method | Key Reagents | Typical Conditions | Purity | Reported Yield | Reference |

| Chemical Synthesis | |||||

| Direct Amidation | Mead acid, Ethanolamine | Toluene/Xylene, Reflux (110-140°C), 4-8 h | >95% (after chromatography) | Variable | General Amidation Protocols |

| Via Methyl Ester | Mead acid methyl ester, Ethanolamine, Sodium methoxide | Methanol, 30°C, 1 h | >95% (after chromatography) | >95% (for similar compounds) | [1] |

| Enzymatic Synthesis | |||||

| Lipase-catalyzed | Mead acid, Ethanolamine, Immobilized Lipase B | Hexane, 40°C, 15 h | >96% | 80-88% (for similar compounds) | [5] |

Handling and Storage of this compound

This compound is a polyunsaturated lipid and is susceptible to oxidation. It should be handled under an inert atmosphere (argon or nitrogen) whenever possible. For long-term storage, it is recommended to store it as a solution in an organic solvent such as ethanol (B145695) at -20°C or -80°C.[6] Solutions should be protected from light.[6]

Signaling Pathway of this compound

This compound acts as an agonist at both CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[1][7] Upon binding, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase and the modulation of ion channels.

References

- 1. This compound, a novel eicosanoid, is an agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

analytical techniques for separating Mead ethanolamide from other N-acylethanolamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead ethanolamide (MEA) is an endogenous N-acylethanolamine (NAE) that acts as an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Its structural similarity to other bioactive NAEs, such as anandamide (B1667382) (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA), presents a significant analytical challenge. The accurate quantification of MEA is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system. These application notes provide detailed protocols for the separation and quantification of MEA from other NAEs using state-of-the-art analytical techniques.

Challenges in NAE Separation

The primary challenges in the analytical separation of MEA and other NAEs include:

-

Structural Similarity: NAEs share a common ethanolamide head group and differ only in the length and degree of unsaturation of their fatty acid tails. This results in similar physicochemical properties, making chromatographic separation difficult.

-

Low Endogenous Concentrations: NAEs are present at very low concentrations (picomolar to nanomolar range) in biological matrices, requiring highly sensitive analytical methods.

-

Matrix Effects: Biological samples are complex mixtures containing numerous lipids and other molecules that can interfere with the analysis and suppress the analyte signal in mass spectrometry.

To overcome these challenges, robust sample preparation techniques combined with highly selective and sensitive analytical instrumentation are essential.

Analytical Techniques

The two primary analytical techniques for the quantification of NAEs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for NAE analysis due to its high sensitivity, selectivity, and suitability for analyzing thermally labile molecules without derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of similar NAEs and provides a robust starting point for the quantification of MEA in biological samples such as brain tissue.[2][3]

1. Sample Preparation (from Brain Tissue)

-

Tissue Homogenization:

-

Accurately weigh approximately 50 mg of frozen brain tissue.

-

Homogenize the tissue in 1 mL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., MEA-d4, if available, or a suite of other NAE-d4 standards).

-

Use a bead beater or ultrasonic homogenizer for efficient lysis.

-

-

Protein Precipitation and Lipid Extraction:

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the extracted lipids.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup Step:

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

-

Elute the NAEs with 1 mL of acetonitrile.

-

-

Sample Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

-

2. LC-MS/MS Parameters

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 20% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 20% B

-

10.1-12 min: Re-equilibration at 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Gas Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

3. Data Presentation: Quantitative LC-MS/MS Data for NAEs

The following table provides expected MRM transitions for MEA and other common NAEs. The retention time for MEA is an educated estimate based on its structure relative to other NAEs and would need to be confirmed experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Estimated Retention Time (min) |

| This compound (MEA) | 346.3 | 62.1 | ~7.2 |

| Anandamide (AEA) | 348.3 | 62.1 | 7.5 |

| Oleoylethanolamide (OEA) | 326.3 | 62.1 | 8.1 |

| Palmitoylethanolamide (PEA) | 300.3 | 62.1 | 8.5 |

| Stearoylethanolamide (SEA) | 328.3 | 62.1 | 9.0 |

Note: The precursor ion for MEA (C22H39NO2) is calculated as [M+H]+. The product ion at m/z 62.1 corresponds to the protonated ethanolamine (B43304) fragment, which is characteristic for most NAEs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for NAE analysis. It often requires derivatization to increase the volatility of the analytes.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for NAE analysis by GC-MS, which would require optimization for MEA.

1. Sample Preparation and Derivatization

-

Extraction: Follow the same extraction procedure as for LC-MS/MS (steps 1.1 to 1.4).

-

Derivatization (Silylation):

-

To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of a suitable solvent such as acetonitrile.

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection.

-

2. GC-MS Parameters

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 5 min.

-

-

Injection Mode: Splitless.

-

MS System: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

3. Data Presentation: Expected GC-MS Data for Silylated NAEs

The following table provides the expected molecular weight of the silylated derivatives of common NAEs. The retention index and characteristic fragmentation ions for silylated MEA would need to be determined experimentally.

| Analyte (Silylated) | Molecular Weight ( g/mol ) | Expected Retention Index Range | Characteristic m/z Fragments |

| This compound-TMS | 417.7 | To be determined | To be determined |

| Anandamide-TMS | 419.7 | 2800 - 3000 | 73, [M-15]+ |

| Oleoylethanolamide-TMS | 397.7 | 2700 - 2900 | 73, [M-15]+ |

| Palmitoylethanolamide-TMS | 371.7 | 2600 - 2800 | 73, [M-15]+ |

| Stearoylethanolamide-TMS | 399.7 | 2800 - 3000 | 73, [M-15]+ |

Note: The molecular weight of the trimethylsilyl (B98337) (TMS) derivative is calculated based on the addition of one TMS group to the ethanolamine hydroxyl group. The fragment at m/z 73 is characteristic of a TMS group.

Visualizations

Experimental Workflow

Caption: Experimental workflow for NAE analysis.

This compound Signaling Pathway

Caption: MEA signaling through CB1/CB2 receptors.

Conclusion

The analytical separation and quantification of this compound from other N-acylethanolamines require highly sensitive and selective methods. LC-MS/MS is the preferred technique due to its ability to analyze these compounds without derivatization, offering high throughput and excellent sensitivity. GC-MS provides a viable alternative, particularly when high chromatographic resolution is required, though it necessitates a derivatization step. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the study of this compound and its role in biological systems. It is important to note that the specific retention times and fragmentation patterns for this compound should be experimentally determined for each analytical setup to ensure accurate identification and quantification.

References

- 1. This compound, a novel eicosanoid, is an agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Mead Ethanolamide in Neuroinflammation Studies: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead ethanolamide (MEA) is an endogenous N-acylethanolamine, structurally similar to the endocannabinoid anandamide (B1667382). Research has identified MEA as a potent agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors, with potency comparable to anandamide in competitive binding assays[1]. Its activity at the CB2 receptor, which is highly expressed on immune cells including microglia, suggests a significant potential for modulating neuroinflammatory processes. While direct and extensive research on MEA in neuroinflammation is emerging, its established mechanism as a cannabinoid receptor agonist allows for the formulation of robust hypotheses and experimental protocols based on the well-documented effects of other CB2 agonists, such as Palmitoylethanolamide (B50096) (PEA).

This document provides detailed application notes and experimental protocols for investigating the role of this compound in neuroinflammation, targeting key cellular players like microglia and astrocytes.

Key Cellular Targets and Mechanisms of Action

Neuroinflammation is primarily driven by the activation of glial cells, namely microglia and astrocytes, leading to the production of a cascade of inflammatory mediators. This compound, through its interaction with cannabinoid receptors, is hypothesized to modulate these processes.

1. Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), exist in various activation states. In response to inflammatory stimuli like lipopolysaccharide (LPS), they can adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Conversely, an anti-inflammatory (M2) phenotype is associated with tissue repair and the release of anti-inflammatory cytokines like interleukin-10 (IL-10). Activation of the CB2 receptor by agonists has been shown to promote a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory mediators[2][3][4]. Given that MEA is a potent CB2 agonist, it is a prime candidate for inducing this phenotypic switch.

2. Astrocyte Modulation: Astrocytes also play a crucial role in neuroinflammation, communicating with microglia and neurons and releasing their own set of inflammatory mediators. The signaling pathways influenced by MEA in microglia can indirectly affect astrocyte behavior, creating a more anti-inflammatory environment.

3. Signaling Pathways: The anti-inflammatory effects of N-acylethanolamides are often mediated through specific signaling pathways.

-

CB2 Receptor Signaling: As a primary target, the activation of the CB2 receptor by MEA is expected to initiate downstream signaling cascades involving ERK and AKT pathways, which can ultimately influence gene transcription related to inflammation[5].

-

PPAR-α Activation: Palmitoylethanolamide (PEA) is known to exert anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of inflammatory genes[6][7][8]. While direct evidence for MEA is pending, its structural similarity to other fatty acid ethanolamides suggests that investigating its interaction with PPAR-α is a worthwhile avenue.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies of closely related compounds and the known mechanisms of MEA. These tables provide a framework for presenting experimental data when investigating MEA.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | Increased | Increased | Increased |

| LPS + MEA (1 µM) | Decreased vs. LPS | Decreased vs. LPS | Decreased vs. LPS |

| LPS + MEA (10 µM) | Further Decreased | Further Decreased | Further Decreased |

Table 2: Effect of this compound on Microglial Phenotype Markers

| Treatment Group | iNOS (M1 marker) Expression (Fold Change) | Arg1 (M2 marker) Expression (Fold Change) | IL-10 (M2 cytokine) (pg/mL) |

| Vehicle Control | 1.0 | 1.0 | Baseline |

| LPS (1 µg/mL) | Increased | Decreased | No significant change |

| LPS + MEA (10 µM) | Decreased vs. LPS | Increased vs. LPS | Increased vs. LPS |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the role of this compound in neuroinflammation are provided below.

Protocol 1: In Vitro Microglial Activation Assay

Objective: To determine the effect of this compound on pro-inflammatory cytokine production and phenotype switching in cultured microglia.

Materials:

-

BV-2 or primary microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (MEA)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for iNOS, Arg1, IL-10, and a housekeeping gene like GAPDH)

-

Reagents for Western Blotting (antibodies against iNOS, Arg1, and a loading control like β-actin)

Procedure:

-

Cell Culture: Culture BV-2 or primary microglia in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Seed cells in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for RNA/protein extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of MEA (e.g., 1, 10, 25 µM) or vehicle for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant).

-

-

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

-

-

Gene Expression Analysis (qRT-PCR):

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers for iNOS, Arg1, and IL-10. Normalize expression levels to a housekeeping gene.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS and Arg1, followed by HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

Protocol 2: In Vivo Neuroinflammation Model

Objective: To evaluate the anti-neuroinflammatory effects of this compound in a mouse model of LPS-induced neuroinflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS)

-

This compound (MEA)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

ELISA kits for TNF-α and IL-1β

-

Immunohistochemistry reagents (antibodies for Iba1, GFAP)

Procedure:

-

Animal Grouping: Divide mice into groups: (1) Vehicle (Saline), (2) LPS, (3) LPS + MEA (low dose), (4) LPS + MEA (high dose).

-

Drug Administration: Administer MEA (e.g., 5 or 20 mg/kg, intraperitoneally) or vehicle 30 minutes prior to LPS injection.

-

Induction of Neuroinflammation: Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce systemic inflammation and subsequent neuroinflammation.

-

Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and perfuse with saline.

-

Brain Homogenate Analysis:

-

Dissect the hippocampus and cortex.

-

Homogenize the brain tissue.

-

Centrifuge and collect the supernatant.

-

Measure TNF-α and IL-1β levels using ELISA.

-

-

Immunohistochemistry:

-

Fix the other half of the brain in 4% paraformaldehyde.

-

Prepare brain sections.

-

Perform immunohistochemical staining for Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation.

-

Quantify the staining intensity or cell morphology.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound in microglia.

Caption: In vitro experimental workflow for studying MEA.

Caption: In vivo experimental workflow for studying MEA.

Conclusion

This compound presents a promising avenue for research in the field of neuroinflammation due to its potent agonistic activity at cannabinoid receptors. The protocols and expected outcomes detailed in this document provide a comprehensive framework for researchers to investigate its therapeutic potential. By adapting established methodologies used for similar compounds, the scientific community can efficiently elucidate the specific roles and mechanisms of this compound in mitigating the detrimental effects of neuroinflammatory processes.

References

- 1. This compound, a novel eicosanoid, is an agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Endocannabinoid Modulation of Microglial Phenotypes in Neuropathology [frontiersin.org]

- 5. CB2 receptor activation inhibits the phagocytic function of microglia through activating ERK/AKT-Nurr1 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular evidence for the involvement of PPAR-δ and PPAR-γ in anti-inflammatory and neuroprotective activities of palmitoylethanolamide after spinal cord trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Methandamide in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Methandamide (also known as Anandamide (B1667382) or AEA) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my Methandamide precipitating when I add it to my aqueous buffer?

Methandamide is a lipophilic molecule with low intrinsic solubility in aqueous solutions.[1][2] Direct addition of a concentrated stock solution (e.g., in ethanol (B145695) or DMSO) to an aqueous buffer can cause the concentration to exceed its solubility limit, leading to precipitation. It is crucial to employ a solubilization strategy to maintain a clear, homogenous solution for your experiments.

Q2: What are the most common methods to improve the solubility of Methandamide in aqueous buffers?

The most widely used and effective methods include:

-

Co-solvents: Using a water-miscible organic solvent like ethanol or DMSO to first dissolve the Methandamide before diluting it into the aqueous buffer.[2]

-

Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility.[1][3]

-

Surfactants: Employing non-ionic surfactants like Tween 80 or Pluronic F68 to form micelles that encapsulate the lipophilic Methandamide.

-

Serum Albumin: For in vitro cell culture experiments, bovine serum albumin (BSA) can be used to facilitate the delivery of Methandamide to cells.

Q3: How much can I expect the solubility of Methandamide to increase with these methods?

The degree of solubility enhancement depends on the chosen method and the specific experimental conditions.

| Method | Fold Increase in Aqueous Solubility | Reference |

| 10% Hydroxypropyl-β-cyclodextrin | 1,000 to 30,000-fold | [1] |

| Co-solvents (e.g., Ethanol, DMSO) | Varies based on final concentration | [2] |

| Surfactants (e.g., Tween 80) | Dependent on concentration and CMC |

Q4: Are there any potential downsides to using these solubilization methods?

Yes, it is important to consider the potential impact of the solubilizing agent on your experimental system:

-

Co-solvents: Organic solvents like DMSO and ethanol can have physiological effects on cells, even at low concentrations.[2] It is essential to include a vehicle control in your experiments.

-

Cyclodextrins: While generally well-tolerated, high concentrations of cyclodextrins can sometimes interact with cell membranes or other components of your assay.

-

Surfactants: Surfactants can be cytotoxic at higher concentrations and may interfere with certain biological assays. Always determine the optimal, non-toxic concentration for your specific cell line or model.

-

BSA: If using BSA, be aware that it can bind to other molecules in your system and may not be suitable for all experimental designs.

Troubleshooting Guide

Issue 1: Even with a co-solvent, my Methandamide is still precipitating.

-

Possible Cause: The final concentration of the organic solvent may be too low to maintain solubility.

-

Solution: Try a stepwise dilution. Instead of a single large dilution, add the Methandamide stock solution to the aqueous buffer in smaller increments while vortexing or stirring continuously.

-

-

Possible Cause: The final concentration of Methandamide is still too high.

-

Solution: Re-evaluate the required final concentration for your experiment. It may be possible to achieve the desired biological effect at a lower, more soluble concentration.

-

-

Possible Cause: The buffer composition (e.g., pH, ionic strength) is not optimal.

-

Solution: While Methandamide is not ionizable, extreme pH values or high salt concentrations can affect the stability of the formulation. Ensure your buffer conditions are within a physiological range.

-

Issue 2: I am seeing unexpected effects in my vehicle control group.

-

Possible Cause: The concentration of the co-solvent or surfactant is too high.

-

Solution: Reduce the concentration of the solubilizing agent in your vehicle control and experimental samples. Perform a dose-response curve for the vehicle alone to determine the highest non-toxic concentration.

-

-

Possible Cause: The solubilizing agent is interfering with your assay.

-

Solution: Research the compatibility of your chosen solubilizing agent with your specific assay. For example, some surfactants can interfere with fluorescence-based assays. You may need to switch to an alternative solubilization method.

-

Experimental Protocols

Protocol 1: Solubilization of Methandamide using a Co-solvent (Ethanol)

-

Stock Solution Preparation: Dissolve Methandamide in 100% ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Methandamide is supplied as a solution in ethanol at 50 mg/ml.[2]

-

Working Solution Preparation: a. Warm the aqueous buffer to 37°C. b. While vortexing the buffer, slowly add the ethanolic stock solution to achieve the desired final concentration. c. Ensure the final concentration of ethanol is as low as possible (typically <0.5%) to minimize solvent effects.

-

Use Immediately: It is recommended not to store the aqueous solution for more than one day.[2]

Protocol 2: Solubilization of Methandamide using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

HP-β-CD Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.

-

Complexation: a. Add the Methandamide (as a solid or from a concentrated organic stock) to the HP-β-CD solution. b. Vortex or sonicate the mixture until the Methandamide is completely dissolved. This process forms an inclusion complex where the lipophilic Methandamide is encapsulated within the hydrophobic cavity of the cyclodextrin.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential aggregates.

Protocol 3: Solubilization of Methandamide using Tween 80

-

Stock Solution Preparation: Prepare a stock solution of Methandamide in a minimal amount of DMSO.

-

Vehicle Preparation: Prepare a vehicle solution consisting of DMSO, Tween 80, and saline. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.[4]

-

Final Solution Preparation: a. Add the Methandamide stock solution to the Tween 80. b. Vortex thoroughly. c. Add the saline to the mixture and vortex again until a clear solution is formed.

Visual Guides

Caption: Workflow for solubilizing Methandamide using a co-solvent.

Caption: Formation of a Methandamide-cyclodextrin inclusion complex.

Caption: Troubleshooting logic for Methandamide precipitation.

References

stability of Mead ethanolamide in different solvents and storage conditions

This technical support center provides guidance on the stability of Mead ethanolamide in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is supplied as a solution in ethanol (B145695). For experimental use, the ethanol can be evaporated under a gentle stream of an inert gas like nitrogen or argon. Subsequently, the compound can be dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1] The solubility in these solvents is at least 10 mg/mL.[1]

Q2: What are the optimal storage conditions for this compound?

A2: As supplied in ethanol, this compound should be stored at -20°C and is stable for at least one year.[1] Solutions in DMSO or DMF should also be stored as aliquots at -20°C.[1] It is crucial to avoid frost-free freezers, as temperature cycling can affect stability.[1]

Q3: How long are solutions of this compound stable?

A3: When stored correctly at -20°C as aliquots, solutions of this compound in DMSO or DMF are stable for at least six months. The stability of the compound as supplied in ethanol is at least one year at -20°C.

Q4: Is this compound sensitive to light or air?

A4: Yes, this compound is sensitive to both air and light. It is recommended to store solutions under an inert gas like argon or nitrogen and to protect them from light.

Q5: Can I dissolve this compound in aqueous buffers?

A5: this compound is not directly soluble in aqueous solutions. To prepare an aqueous solution for biological experiments, a stock solution in an organic solvent (like DMSO) should be prepared first and then further diluted into the aqueous buffer or isotonic saline. For example, a solution in ethanol can be diluted with an equal volume of PBS (pH 7.2) to a final concentration of approximately 5 mg/mL. It is important to ensure the final concentration of the organic solvent is not physiologically active in the experiment.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | Ensure the compound and its solutions are stored at -20°C, protected from light, and under an inert atmosphere. Aliquoting solutions can prevent degradation from repeated freeze-thaw cycles. |

| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound in aqueous media. | Prepare a concentrated stock solution in DMSO or DMF first. Then, dilute the stock solution into the aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept to a minimum. |

| Discoloration of the this compound solution. | Oxidation or photodegradation. | Discard the solution. When preparing new solutions, ensure an inert gas is used to purge the solvent and the storage vial. Always protect the solution from light by using amber vials or by wrapping the vial in foil. |

Data Summary

Table 1: Solubility and Stability of this compound in Different Solvents

| Solvent | Solubility | Storage Temperature | Stability | Special Precautions |

| Ethanol (as supplied) | - | -20°C | At least 1 year | Store in a tightly sealed container. |

| DMSO | ≥ 10 mg/mL | -20°C | At least 6 months (as aliquots) | Purge with inert gas; protect from light and air. |

| DMF | ≥ 10 mg/mL | -20°C | At least 6 months (as aliquots) | Purge with inert gas; protect from light and air. |

| Aqueous Buffers | Not directly soluble | - | Not recommended for storage. Prepare fresh before use. | Dilute from a concentrated organic stock solution. |

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

-

If starting with this compound supplied in ethanol, place the vial in a chemical fume hood.

-

Direct a gentle stream of an inert gas (e.g., nitrogen or argon) over the surface of the solution to evaporate the ethanol completely.

-

Once the ethanol has evaporated, immediately add the desired volume of anhydrous DMSO that has been previously purged with an inert gas.

-

Vortex briefly to ensure complete dissolution.

-

Dispense the solution into small-volume aliquots in amber glass vials.

-

Flush the headspace of each vial with an inert gas before sealing.

-

Store the aliquots at -20°C.

Visualizations

References

Technical Support Center: Quantification of Mead Ethanolamide (MEA) in Plasma

Welcome to the technical support center for the quantification of Mead ethanolamide (MEA) and other related N-acylethanolamines (NAEs) in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Handling & Stability

Question 1: My MEA concentrations are highly variable between samples collected at different times. What could be the cause?

Answer: High variability often points to pre-analytical issues related to sample handling and stability. MEA and other endocannabinoids are unstable molecules susceptible to enzymatic degradation and ex vivo formation.[1][2][3]

Troubleshooting Steps:

-

Standardize Collection: Use a consistent and rapid protocol for blood collection and processing. Plasma is generally preferred over serum, as the coagulation process in serum preparation can alter endocannabinoid levels.[4][5]

-

Immediate Cooling: Place blood collection tubes on ice immediately after drawing to inhibit enzymatic activity. Process samples in a cooled environment (e.g., 4°C centrifuge).

-

Enzyme Inhibitors: Consider adding a fatty acid amide hydrolase (FAAH) inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the collection tube to prevent enzymatic degradation of MEA.

-

Minimize Delays: Process whole blood to plasma as quickly as possible. Delays, especially at room temperature, can lead to significant changes in analyte concentrations.

-

Storage Conditions: Store plasma samples at -80°C immediately after processing. Avoid repeated freeze-thaw cycles, which can degrade analytes. Long-term storage (many years) can also lead to metabolite degradation.

Question 2: Why are my measured MEA concentrations unexpectedly high?

Answer: Artificially high concentrations can result from the ex vivo formation of NAEs from their phospholipid precursors (N-acylphosphatidylethanolamines, NAPEs) in the blood sample after collection.

Troubleshooting Steps:

-

Rapid Processing: The most critical step is to minimize the time between blood collection and plasma separation/freezing.

-

Acidification: Some protocols suggest immediate acidification of the blood sample to block artifactual FEA formation. However, this must be carefully validated to ensure it does not affect analyte stability or extraction efficiency.

-

Evaluate Matrix: Ensure there are no contaminating sources of MEA from lab equipment or reagents.

Sample Preparation & Extraction

Question 3: I'm experiencing low recovery of MEA after sample extraction. How can I improve it?

Answer: Low recovery is a common issue related to the sample preparation method. The goal is to efficiently extract the lipophilic MEA from the complex plasma matrix while removing interfering substances like proteins and phospholipids (B1166683).

Troubleshooting Steps:

-

Optimize Extraction Method: The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Compare their performance for your specific application.

-

LLE: Solvents like toluene (B28343) have been shown to be effective in extracting endocannabinoids while minimizing the co-extraction of phospholipids that cause matrix effects. A common LLE combination is ethyl acetate/hexane.

-

SPE: Oasis HLB cartridges are frequently used and can provide clean extracts, but the protocol (conditioning, washing, and elution steps) must be optimized.

-

-

Check Solvent Quality: Use high-purity, HPLC/MS-grade solvents for all steps.

-

Internal Standard: Ensure your internal standard (IS), ideally a deuterated version of MEA (e.g., MEA-d4), is added at the very beginning of the sample preparation process. This allows it to account for analyte loss at every step.

Question 4: My signal is inconsistent and shows significant ion suppression. What is causing this matrix effect?

Answer: Matrix effects are caused by co-eluting compounds from the plasma that interfere with the ionization of your target analyte in the mass spectrometer's source. Phospholipids are major contributors to matrix effects in plasma.

Troubleshooting Steps:

-

Improve Sample Cleanup: As noted above, optimizing your LLE or SPE protocol is crucial. Toluene-based LLE is particularly effective at reducing phospholipid content compared to older methods like chloroform-methanol extraction.

-

Enhance Chromatographic Separation: Ensure that MEA is chromatographically separated from the bulk of the phospholipids. A longer gradient or a different column chemistry may be required.

-

Use an Appropriate Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best tool to compensate for matrix effects, as it will be suppressed or enhanced to the same degree as the analyte.

Chromatography & Mass Spectrometry

Question 5: How can I be sure the peak I'm quantifying is MEA and not an isomer?

Answer: Co-elution of isomers is a significant challenge in endocannabinoid analysis, as they can have the same mass and similar fragmentation patterns. Robust chromatographic separation is essential for accurate quantification.

Troubleshooting Steps:

-

Chromatographic Resolution: Develop a liquid chromatography (LC) method that provides baseline separation of MEA from known potential isomers. This may involve:

-

Testing different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).

-

Optimizing the mobile phase composition and gradient elution profile.

-

-

Multiple Reaction Monitoring (MRM): Use at least two specific MRM transitions for MEA. The ratio of the quantifier to the qualifier ion should be consistent across all samples and standards.

-

Advanced Techniques: For particularly difficult separations, consider advanced techniques like 2D-LC or ion mobility spectrometry, which provide an additional dimension of separation.

Experimental Workflow & Protocols

A reliable method for quantifying MEA in plasma is critical. The following sections detail a typical workflow and a generalized experimental protocol based on common practices in the literature.

General Analytical Workflow

The quantification of MEA in plasma typically follows a multi-step process designed to ensure accuracy, precision, and sensitivity.

Caption: Standard workflow for MEA quantification in plasma samples.

Example Protocol: LC-MS/MS Quantification of MEA

This protocol is a generalized example derived from multiple validated methods. Users must validate the method in their own laboratory.

1. Materials and Reagents

-

Analytes: MEA analytical standard, deuterated MEA internal standard (IS) (e.g., MEA-d4).

-

Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol, water, ethyl acetate, hexane.

-

Reagents: Formic acid or ammonium (B1175870) formate (B1220265).

-

Plasma: Human plasma (K3EDTA).

2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen plasma samples on ice.

-

To a 200 µL aliquot of plasma in a polypropylene (B1209903) tube, add 20 µL of the IS working solution (e.g., 50 ng/mL MEA-d4 in methanol). Vortex briefly.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of LLE solvent (e.g., ethyl acetate/hexane 9:1 v/v). Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: A reversed-phase column suitable for lipid analysis, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (95:5) with 5 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 40-50% B, increasing to 95-100% B over several minutes, holding, and then re-equilibrating.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions: Monitor at least two transitions for MEA and its IS. For example:

-

MEA: [M+H]⁺ → fragment 1 (quantifier), [M+H]⁺ → fragment 2 (qualifier)

-

MEA-d4: [M+H]⁺ → corresponding fragment 1

-

Data Summary Tables

Quantitative data from literature can help in setting expectations for method performance.

Table 1: Comparison of Sample Extraction Method Performance for NAEs

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Toluene) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | Moderate to High (60-90%) | High (60-80%) | High (often >80%) |

| Matrix Effect | High risk of ion suppression | Low (removes phospholipids effectively) | Low to Moderate (depends on wash steps) |

| Throughput | High (amenable to 96-well plates) | Moderate | Moderate to High |

| Selectivity | Low (many matrix components remain) | Moderate | High |

| Reference |

Table 2: Pre-analytical Stability of Endocannabinoids in Whole Blood

| Storage Condition | Analyte Change | Implication for MEA Analysis | Reference |

| Room Temp, 2 hours | Significant increase in NAEs | Must avoid delays; process samples immediately. | |

| On Ice, up to 4 hours | Minimal changes observed | Cooling is critical to maintain analyte integrity. | |

| Multiple Freeze-Thaw | Degradation observed | Aliquot samples to avoid repeated thawing. | |

| Serum vs. Plasma | Higher levels in serum | Plasma is the preferred matrix for analysis. |

Troubleshooting Logic Diagram

When encountering issues, a logical approach can help identify the root cause.

References

- 1. mdpi.com [mdpi.com]

- 2. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-analytical challenges for the quantification of endocannabinoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

troubleshooting poor signal intensity of Mead ethanolamide in mass spectrometry

Welcome to the Technical Support Center for N-Acyl Ethanolamide Analysis. This guide provides detailed troubleshooting advice and protocols for researchers encountering poor signal intensity for Mead ethanolamide (Docosahexaenoyl ethanolamide, DHEA) and other related N-acyl ethanolamides (NAEs) in mass spectrometry experiments.

Q1: Why is my this compound signal intensity low or absent in my LC-MS/MS analysis?

Low or absent signal intensity is a common issue that can stem from multiple stages of the analytical workflow, from sample handling to data acquisition. The causes can be broadly categorized into issues with the sample itself, the extraction and separation process, or the mass spectrometer settings. A systematic approach is crucial for identifying the root cause.

Common contributing factors include:

-

Sample Degradation: NAEs are lipids that can degrade due to improper storage or handling.

-

Inefficient Extraction: The concentration of this compound in biological samples is often very low, requiring a robust and optimized extraction method to isolate it from a complex matrix[1][2].

-

Ion Suppression: Co-eluting substances from the biological matrix can interfere with the ionization of your target analyte in the mass spectrometer's source, reducing its signal[1].

-

Suboptimal LC-MS/MS Parameters: Incorrect liquid chromatography conditions or mass spectrometer settings will fail to detect the analyte efficiently[3][4].

Below is a troubleshooting workflow to systematically address the problem.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gmi-inc.com [gmi-inc.com]

- 4. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]

addressing matrix effects in the analysis of Mead ethanolamide in biological samples

Welcome to the Technical Support Center for the analysis of Mead Ethanolamide (MEA) and related N-acylethanolamines (NAEs) in biological samples. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and mitigate matrix effects in your LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" and why is it a concern for MEA analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS), these interfering components can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[3] Biological samples like plasma, serum, or tissue are complex matrices containing high levels of salts, phospholipids (B1166683), and proteins that are known to cause significant matrix effects.[1]

Q2: How can I determine if my MEA analysis is affected by matrix effects?

A2: The most reliable method is to perform a post-extraction addition experiment. This quantitative approach involves comparing the peak response of MEA spiked into an extracted blank matrix sample with the response of MEA in a neat (clean) solvent at the same concentration. A significant difference between the two responses indicates the presence of a matrix effect. A qualitative assessment can also be done using a post-column infusion experiment, which helps identify regions in the chromatogram where suppression or enhancement occurs.

Q3: How is the matrix effect calculated quantitatively?

A3: The matrix effect is quantified by calculating the Matrix Factor (MF) . The formula is:

MF = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solvent)

-

An MF < 1 indicates ion suppression (the signal is lower in the matrix).

-

An MF > 1 indicates ion enhancement (the signal is higher in the matrix).

-

An MF = 1 indicates no matrix effect.

For a robust method, the MF should ideally be between 0.8 and 1.2.

Q4: What is the best way to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS) . A SIL-IS, such as MEA-d4, is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte, allowing for accurate correction during data processing.

Q5: My blank samples show a peak corresponding to an NAE. What could be the cause?

A5: Contamination is a known issue in the analysis of NAEs. High levels of Palmitoylethanolamide (PEA), a related NAE, have been found in common laboratory glassware, such as glass Pasteur pipettes. It is crucial to test all materials used in sample preparation for potential contamination by running procedural blanks.

Troubleshooting Guide

Problem: Low or inconsistent signal intensity for this compound (MEA).

This is a common symptom of ion suppression due to matrix effects. Follow this guide to diagnose and resolve the issue.

Step 1: Assess the Matrix Effect Quantitatively

-

Action: Perform a post-extraction addition experiment as described in the protocol section below.

-

Procedure: Prepare three sets of samples:

-

Set A: Analyte standard in neat reconstitution solvent.

-

Set B: Blank biological matrix extract, with the analyte spiked in after the extraction process.

-

Set C: Blank biological matrix extract, with the analyte spiked in before the extraction process.

-

-

Analysis:

-

Compare Set A and Set B to calculate the Matrix Factor (MF). If MF is significantly lower than 1, you have confirmed ion suppression.

-

Compare Set B and Set C to calculate the Extraction Recovery.

-

Step 2: Implement a Mitigation Strategy Based on your findings, choose one or more of the following strategies.

-

Strategy A: Optimize Sample Preparation

-

Rationale: To more effectively remove interfering matrix components like phospholipids before LC-MS analysis. Liquid-liquid extraction (LLE) is often more effective at removing phospholipids than simple protein precipitation. Solid-phase extraction (SPE) can provide even cleaner extracts.

-

Action: Switch from protein precipitation to LLE or an SPE protocol. See the "Data Presentation" section for a comparison of typical results.

-

-

Strategy B: Improve Chromatographic Separation

-

Rationale: To chromatographically separate MEA from the co-eluting matrix components that are causing ion suppression.

-

Action: Modify your LC gradient to be longer and shallower, or screen different C18 columns to alter selectivity. This can help move the MEA peak away from the region of suppression.

-

-

Strategy C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

-

Rationale: This is the most effective way to correct for matrix effects that cannot be eliminated through sample prep or chromatography.

-

Action: Synthesize or purchase a SIL-IS for this compound (e.g., MEA-d4). Add the SIL-IS to all samples and standards at the very beginning of the sample preparation process. The ratio of the analyte to the SIL-IS will remain constant even if both are suppressed, leading to accurate quantification.

-

-

Strategy D: Dilute the Sample Extract

-

Rationale: Reducing the concentration of matrix components by diluting the final extract can alleviate ion suppression.

-

Action: Dilute your final extract 5-fold, 10-fold, or more with the initial mobile phase. Note that this will also dilute your analyte, so this strategy is only viable if your assay has sufficient sensitivity.

-

Data Presentation

The choice of sample preparation method has a significant impact on matrix effects and analyte recovery. The following table summarizes typical performance data for different extraction techniques used for N-acylethanolamines in human plasma.

| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (MF) | Key Advantages | Key Disadvantages |

| Protein Precipitation (PPT) | 85 - 105% | 0.4 - 0.7 (Significant Suppression) | Fast, simple, inexpensive | "Dirty" extract, high matrix effects |

| Liquid-Liquid Extraction (LLE) | 70 - 95% | 0.8 - 1.1 (Minimal Suppression) | Good removal of phospholipids | More labor-intensive, requires solvent evaporation |

| Solid-Phase Extraction (SPE) | 80 - 100% | 0.9 - 1.2 (Negligible Effect) | Cleanest extracts, high throughput with automation | Higher cost, requires method development |

Values are representative for N-acylethanolamines and should be determined empirically for your specific assay.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect & Recovery

-

Prepare Solutions:

-

Prepare a 1 µg/mL stock solution of MEA in methanol.

-

Prepare a working standard of 10 ng/mL MEA in the final mobile phase (e.g., 80:20 Methanol:Water).

-

-

Process Samples (in triplicate):

-

Set A (Neat Solvent): Take 100 µL of the final mobile phase and add 10 µL of the working standard.

-

Set B (Post-Spiked Matrix):

-

To 100 µL of blank plasma, add the internal standard and perform the full extraction protocol (e.g., LLE as described below).

-

Evaporate the final extract and reconstitute in 100 µL of mobile phase.

-

Add 10 µL of the working standard to the reconstituted extract.

-

-

Set C (Pre-Spiked Matrix):

-

To 100 µL of blank plasma, add the internal standard and 10 µL of the working standard.

-

Perform the full extraction protocol.

-

Evaporate and reconstitute in 110 µL of mobile phase.

-

-

-

Analyze & Calculate:

-

Analyze all samples by LC-MS/MS.

-

Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]

-

Recovery (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) * 100

-

Protocol 2: Liquid-Liquid Extraction (LLE) for MEA from Plasma

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 2 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of SIL-IS solution (e.g., MEA-d4 at 100 ng/mL). Vortex briefly.

-

Let equilibrate for 15 minutes on ice.

-

-

Extraction:

-

Add 500 µL of cold (-20°C) ethyl acetate.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Collection & Evaporation:

-

Carefully transfer the upper organic layer (~450 µL) to a new 1.5 mL tube. Avoid disturbing the protein pellet.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.

-

-

Reconstitution & Analysis:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an LC autosampler vial.

-

Inject 5-10 µL onto the LC-MS/MS system.

-

Visualizations

Caption: Standard analytical workflow for MEA quantification.

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Evaporation of Ethanol from Methanandamide (MEA) Solutions

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for the evaporation of ethanol (B145695) from Methanandamide (MEA) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for evaporating ethanol from MEA solutions? A1: The optimal method depends on your sample volume and equipment availability. For larger volumes (several mL to Liters), Rotary Evaporation is highly efficient and the industry standard for solvent recovery.[1][2] For smaller volumes (typically <10 mL), Nitrogen Blowdown Evaporation is effective and convenient.[3]

Q2: At what temperature should I evaporate the ethanol to avoid degrading my MEA sample? A2: To prevent thermal degradation, it is crucial to use low temperatures. For rotary evaporation, a water bath temperature between 30-40°C is generally recommended.[4][5] Some protocols may use up to 50°C, but this should be approached with caution. For nitrogen blowdown, gentle heating up to 40-50°C can be applied to accelerate the process.

Q3: How can I confirm that all the ethanol has been removed? A3: Initially, visual confirmation (the sample appears as a dry film or residue) is used. For rigorous applications, the sample can be placed under a high-vacuum system for a set period (e.g., 1 hour) to remove residual traces. The most definitive method is to dry the sample to a constant weight.

Q4: Is it safe to use heat with the nitrogen blowdown method? A4: Yes, applying gentle heat via a water bath or dry block is a common practice to speed up nitrogen blowdown evaporation. The heat re-energizes the sample molecules, counteracting the cooling effect of the nitrogen gas stream and facilitating faster vaporization.

Q5: Why is my evaporation process so slow when using a rotary evaporator? A5: Slow evaporation can be due to several factors:

-

Improper Vacuum Level: The vacuum pressure may be too high (not low enough), failing to sufficiently lower the ethanol's boiling point.

-

Low Bath Temperature: The water bath may not be providing enough energy for efficient vaporization.

-

High Condenser Temperature: If the condenser is not cold enough, ethanol vapor will not condense efficiently and may pass through to the vacuum pump.

-

Slow Rotation Speed: A higher rotation speed (e.g., 150-200 rpm) increases the surface area of the solution, enhancing the evaporation rate.

Troubleshooting Guide

Issue: My sample is "bumping" (boiling violently) and splashing in the rotary evaporator.

-

Possible Cause: The vacuum is being applied too quickly, the flask is more than 50% full, or the rotation speed is too low. Rapid depressurization causes a large pocket of solvent vapor to form and displace the liquid suddenly.

-

Solution:

-